R-Avanafil

PDE5 Inhibition IC50 Enzyme Assay

R-Avanafil (≥98%) is the precisely defined R-enantiomer PDE5 reference standard (IC50 5.2 nM) essential for studies requiring strict stereochemical control. Its >19,000-fold selectivity over PDE11 distinguishes it from tadalafil, enabling researchers to isolate PDE5-mediated effects in skeletal muscle and testicular tissues. With 121-fold selectivity over PDE6, it minimizes retinal artifacts in cardiac research. Critical for chiral HPLC enantiomeric purity validation, comparative pharmacology, and reproducible mechanism-of-action studies.

Molecular Formula C23H26ClN7O3
Molecular Weight 483.9 g/mol
Cat. No. B1447171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Avanafil
Molecular FormulaC23H26ClN7O3
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
InChIInChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1
InChIKeyWEAJZXNPAWBCOA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Avanafil CAS 1638497-26-3: A High-Purity PDE5 Inhibitor Enantiomer for Specialized Erectile Dysfunction Research


R-Avanafil (CAS 1638497-26-3) is the R-enantiomer of avanafil, a potent and highly selective competitive inhibitor of phosphodiesterase type 5 (PDE5) with an in vitro IC50 of 5.2 nM . This compound is specifically utilized in research settings for the investigation of erectile dysfunction mechanisms. As a single enantiomer, R-Avanafil provides a high-purity reference standard essential for studies requiring precise stereochemical control, distinguishing it from racemic mixtures or the commercially available S-enantiomer drug substance .

Why R-Avanafil Cannot Be Replaced by Generic Avanafil or Other PDE5 Inhibitors in Targeted Research


Substituting R-Avanafil with the generic drug avanafil, which is exclusively the S-enantiomer , or with other PDE5 inhibitors like sildenafil or tadalafil, introduces significant variables in controlled research. The stereochemistry of a molecule dictates its binding affinity and selectivity profile, and the R- and S-enantiomers of a chiral compound can exhibit vastly different pharmacological properties. Furthermore, the distinct selectivity ratios for off-target PDE isozymes (PDE1, PDE6, PDE11) among the various PDE5 inhibitors lead to different side effect signatures and experimental outcomes , . Using a precisely defined, high-purity enantiomer like R-Avanafil is critical for reproducible and interpretable data in mechanism-of-action studies, analytical method development, and comparative pharmacology.

Quantitative Differentiation Guide for R-Avanafil: A Comparator-Driven Analysis of PDE5 Inhibitor Performance


PDE5 Inhibitory Potency: R-Avanafil (IC50 5.2 nM) vs. Comparator PDE5 Inhibitors

R-Avanafil demonstrates potent inhibition of PDE5 with an in vitro IC50 of 5.2 nM . This potency is comparable to tadalafil (IC50 4.0 nM) but is lower than that observed for sildenafil (IC50 1.6 nM) and vardenafil (IC50 0.1 nM) under similar assay conditions . This quantitative difference in potency defines the required concentration for maximal PDE5 inhibition in experimental models.

PDE5 Inhibition IC50 Enzyme Assay

Superior PDE6 Selectivity of R-Avanafil: A 121-fold Selectivity Ratio vs. 16-fold (Sildenafil) and 21-fold (Vardenafil)

R-Avanafil exhibits a 121-fold selectivity for PDE5 over PDE6 , an isozyme found in the retina. This represents a significantly greater selectivity margin compared to sildenafil (16-fold) and vardenafil (21-fold) , . This quantitative difference in selectivity ratio is a key factor associated with the low incidence of visual disturbances, a known side effect of less selective PDE5 inhibitors .

PDE6 Selectivity Off-Target Effects Vision Safety

High Selectivity Against PDE1: R-Avanafil (>10,000-fold) vs. Sildenafil (375-fold)

R-Avanafil demonstrates a >10,000-fold selectivity for PDE5 over PDE1 , an isozyme found in the heart and brain. This selectivity window is significantly wider than that of sildenafil, which exhibits only 375-fold selectivity against PDE1 . This substantial difference is crucial for studies where cross-inhibition of PDE1 could confound results related to cardiac or neuronal function.

PDE1 Selectivity Cardiovascular Safety Off-Target Effects

R-Avanafil's Superior PDE11 Selectivity: >19,000-fold vs. Tadalafil's 25-fold

R-Avanafil exhibits >19,000-fold selectivity for PDE5 over PDE11 , an isozyme expressed in skeletal muscle and testes. In stark contrast, tadalafil shows only 25-fold selectivity against PDE11 . This 760-fold greater selectivity is a defining feature, as PDE11 inhibition by tadalafil is clinically linked to the incidence of myalgia and back pain .

PDE11 Selectivity Myalgia Skeletal Muscle

Faster Onset of Action: Avanafil Tmax 30-45 min vs. Sildenafil/Tadalafil 45-120 min

The median time to reach maximum plasma concentration (Tmax) for avanafil is 30-45 minutes , which is faster than the Tmax for sildenafil and vardenafil (45-60 minutes) and significantly faster than tadalafil (120 minutes) . This rapid absorption profile supports the observed clinical advantage of a faster onset of action, with effects reported as early as 15 minutes post-dose .

Pharmacokinetics Tmax Onset of Action

Key Applications of R-Avanafil in Scientific and Industrial Research Based on Quantified Differentiation


Mechanistic Studies of PDE5 Inhibition in Ocular and Cardiovascular Tissues

The exceptional selectivity of R-Avanafil for PDE5 over PDE6 (121-fold) and PDE1 (>10,000-fold) makes it an ideal tool for researchers investigating PDE5 pathways in tissues sensitive to off-target effects. This profile allows for the study of PDE5 function in the retina or heart with a significantly reduced risk of confounding PDE6-mediated visual or PDE1-mediated cardiovascular artifacts.

Investigations of PDE11-Related Physiology and Tadalafil Comparator Studies

R-Avanafil's remarkable >19,000-fold selectivity against PDE11, in contrast to tadalafil's 25-fold window , positions it as a critical control or comparator in studies focused on PDE11. It enables researchers to dissect PDE5-mediated effects from those caused by PDE11 inhibition in skeletal muscle, testicular, and other tissues, providing a cleaner pharmacological profile for comparative research.

Analytical Method Development and Chiral Purity Assessment

As a defined R-enantiomer, R-Avanafil serves as an essential reference standard for the development and validation of analytical methods, such as chiral HPLC, used to assess the enantiomeric purity of avanafil drug substance and formulations. This application is critical for quality control and regulatory compliance in pharmaceutical manufacturing.

Pharmacokinetic Modeling of Rapid-Onset PDE5 Inhibition

The rapid absorption profile of avanafil, with a Tmax of 30-45 minutes , makes R-Avanafil a valuable compound for designing and validating in vivo and in vitro models of 'on-demand' therapy. It is particularly useful for studies where a swift increase in cGMP levels is a primary experimental outcome or for benchmarking the pharmacokinetic performance of novel PDE5 inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-Avanafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.